Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid
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Overview
Description
Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid is a perfluorinated compound known for its unique chemical properties. It is often used in the formation of proton exchange membranes due to its high proton conductivity and good physio-chemical stability . This compound is also recognized for its role in the fabrication of polymeric fuel cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid typically involves the radical terpolymerization of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene), vinylidene fluoride, and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride . The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions is achieved using potassium hydroxide or lithium carbonate under mild conditions .
Industrial Production Methods
In industrial settings, the compound is often produced as a perfluorinated resin or powder, which can be used in various applications such as the formation of proton exchange membranes . The production process involves the polymerization of tetrafluoroethylene with this compound .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various perfluorinated carboxylic acids, while substitution reactions can produce a range of substituted perfluorinated compounds.
Scientific Research Applications
Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of proton exchange membranes for fuel cells.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, including membranes and resins.
Mechanism of Action
The mechanism of action of perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid involves its ability to act as a superacid catalyst. This property allows it to facilitate various chemical reactions, including acylations, alkylations, esterifications, and isomerizations . The compound’s molecular targets and pathways include proton exchange and the stabilization of reactive intermediates in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid: A similar compound with comparable properties and applications.
Tetrafluoroethylene-perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid copolymer: Another related compound used in similar applications.
Uniqueness
Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid is unique due to its high proton conductivity and excellent physio-chemical stability, making it particularly suitable for use in proton exchange membranes and polymeric fuel cells .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUAIQGEFIEHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892354 |
Source
|
Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29311-67-9 |
Source
|
Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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